molecular formula C26H23FN2O3S2 B2914704 N2-(3,4-dimethylphenyl)-5-(4-fluorobenzoyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine CAS No. 1115337-87-5

N2-(3,4-dimethylphenyl)-5-(4-fluorobenzoyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine

Cat. No.: B2914704
CAS No.: 1115337-87-5
M. Wt: 494.6
InChI Key: CLDQIAFTZRJIOI-UHFFFAOYSA-N
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Description

N2-(3,4-Dimethylphenyl)-5-(4-fluorobenzoyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine is a thiophene-based small molecule characterized by multiple functional groups. Its core structure consists of a thiophene ring substituted at the 2-, 3-, 4-, and 5-positions:

  • N2-(3,4-Dimethylphenyl): A bulky aromatic substituent providing steric and electronic effects.
  • 3-(4-Methylbenzenesulfonyl): A sulfonyl group enhancing solubility and influencing receptor binding via polar interactions.
  • 5-(4-Fluorobenzoyl): A fluorinated benzoyl group contributing to metabolic stability and hydrophobic interactions.

This compound’s design leverages substituent diversity to optimize pharmacokinetic and pharmacodynamic properties, though its specific biological target(s) remain underexplored in the provided evidence.

Properties

IUPAC Name

[3-amino-5-(3,4-dimethylanilino)-4-(4-methylphenyl)sulfonylthiophen-2-yl]-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23FN2O3S2/c1-15-4-12-21(13-5-15)34(31,32)25-22(28)24(23(30)18-7-9-19(27)10-8-18)33-26(25)29-20-11-6-16(2)17(3)14-20/h4-14,29H,28H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLDQIAFTZRJIOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=C2N)C(=O)C3=CC=C(C=C3)F)NC4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N2-(3,4-dimethylphenyl)-5-(4-fluorobenzoyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine is a complex thiophene derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C26H23FN2O3SC_{26}H_{23}FN_2O_3S and a molecular weight of approximately 494.6 g/mol. The structure features multiple aromatic rings and functional groups that are crucial for its biological activity.

PropertyValue
Molecular FormulaC26H23FN2O3S
Molecular Weight494.6 g/mol
CAS Number890822-65-8

Thiophene derivatives, including this compound, have been studied for various biological activities, particularly their anti-inflammatory , antimicrobial , and anticancer properties. The mechanisms through which these activities occur often involve the inhibition of specific enzymes or pathways:

  • Anti-inflammatory Activity :
    • Studies indicate that thiophene derivatives can inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are pivotal in the inflammatory response. For instance, compounds similar to this compound have shown significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6 in vitro .
  • Antimicrobial Properties :
    • Research has demonstrated that thiophene derivatives exhibit antimicrobial activity against various bacterial strains. The exact mechanism often involves disruption of bacterial cell walls or inhibition of essential metabolic pathways .
  • Anticancer Potential :
    • Some studies have highlighted the compound's potential as an anticancer agent, particularly against breast and lung cancer cell lines. The proposed mechanism includes inducing apoptosis in cancer cells through the modulation of signaling pathways .

Case Study 1: Anti-inflammatory Effects

In a study evaluating the anti-inflammatory effects of thiophene derivatives, it was found that administration of a related compound at a dosage of 20 mg/kg significantly reduced inflammation markers in animal models. The compound inhibited mast cell degranulation and reduced levels of inflammatory mediators .

Case Study 2: Antimicrobial Activity

A screening of various thiophene derivatives showed promising results against six bacterial pathogens. This study highlighted the compound's ability to inhibit bacterial growth effectively, suggesting that modifications in its structure could enhance its antimicrobial efficacy .

Case Study 3: Anticancer Activity

In vitro assays on human breast cancer cell lines revealed that this compound exhibited significant cytotoxicity. The study reported an IC50 value indicating potent activity compared to standard chemotherapeutic agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Target Profiles

A comparative analysis of structurally related compounds is provided below, focusing on substituent effects, target engagement, and bioactivity.

Compound Name Core Structure Key Substituents Biological Target(s) IC50/EC50 (nM) Key Findings Reference
N2-(3,4-Dimethylphenyl)-5-(4-fluorobenzoyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine Thiophene 3,4-Dimethylphenyl (N2), 4-fluorobenzoyl (C5), 4-methylbenzenesulfonyl (C3) Not specified N/A Structural complexity suggests potential kinase or protease inhibition; sulfonyl and fluorobenzoyl groups may enhance solubility and target affinity. N/A
BAY 59-7939 (Rivaroxaban) Oxazolidinone Chlorothiophene (S1 pocket binder), morpholinone Factor Xa (FXa) 0.7 High selectivity for FXa; non-basic chlorothiophene enables oral bioavailability. X-ray co-crystal confirms binding to FXa’s S1 pocket.
LDK378 (Ceritinib) Pyrimidine 2-Isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl (C2), 2-(isopropylsulfonyl)phenyl Anaplastic Lymphoma Kinase (ALK) 0.15 Overcomes resistance mutations in ALK; sulfonyl group enhances solubility and kinase selectivity. Phase 2 trials show efficacy in ALK+ NSCLC.
5-(((3,4-Dimethylphenyl)amino)methyl)quinolin-8-ol 8-Hydroxyquinoline 3,4-Dimethylphenyl (C5), aminomethyl linker HIV-1 Integrase-LEDGF/p75 interaction 1–10 µM Inhibits viral replication via disruption of IN-LEDGF/p75; low cytotoxicity despite aromatic substituents.
N4-(2-Chlorophenyl)-N2-(3-acetamidophenyl)pyrimidine-2,4-diamine (9e) Pyrimidine 2-Chlorophenyl (C4), 3-acetamidophenyl (C2) Aurora Kinase 1–10 Chlorophenyl and acetamide groups improve kinase inhibition; crystal structures confirm binding to ATP pocket.
ATC0175 Quinazoline 3,4-Difluorobenzamide, cis-4-aminocyclohexyl Melanin-Concentrating Hormone Receptor 1 (MCHR1) 7.23 Orally active MCHR1 antagonist; fluorinated benzamide enhances CNS penetration. Shows anxiolytic/antidepressant effects in rodent models.

Substituent-Driven Pharmacological Effects

  • Sulfonyl Groups : The 4-methylbenzenesulfonyl group in the target compound and the isopropylsulfonyl group in LDK378 enhance solubility and participate in polar interactions with target proteins (e.g., kinases, proteases) .
  • Fluorinated Aromatics : The 4-fluorobenzoyl group in the target compound mirrors the role of fluorine in ATC0175’s 3,4-difluorobenzamide, improving metabolic stability and hydrophobic binding .

Physicochemical Properties

  • logP and Solubility: The sulfonyl and fluorobenzoyl groups in the target compound likely lower logP compared to purely hydrophobic analogues (e.g., 5-(((3,4-dimethylphenyl)amino)methyl)quinolin-8-ol ), enhancing aqueous solubility.
  • Metabolic Stability : Fluorine atoms and sulfonyl groups reduce oxidative metabolism, as seen in BAY 59-7939’s design .

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